molecular formula C18H18ClN5O5S B1230422 N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide

N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide

Cat. No. B1230422
M. Wt: 451.9 g/mol
InChI Key: IFCVNIZISSOMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide is an aromatic ether and a C-nitro compound.

Scientific Research Applications

Antiviral Activity

  • A study by Chen et al. (2010) synthesized derivatives starting from 4-chlorobenzoic acid, which showed certain anti-tobacco mosaic virus activity.

Environmental Pollutant Degradation

  • Research by Zhuo et al. (2018) focused on the degradation of environmental pollutants like chlorophenols and nitrophenols, indicating the potential use of related compounds in environmental biotechnology.

Antimicrobial Properties

  • The study by Sah et al. (2014) reported on the synthesis of derivatives from a similar compound which showed moderate antimicrobial activity.
  • Chawla (2016) synthesized thiazole derivatives and observed that derivatives with electron donating groups like hydroxyl and amino showed maximum antimicrobial activity.

Other Applications

  • In the field of molecular docking and quantum chemical calculations, studies like that by Viji et al. (2020) have explored the molecular structure and spectroscopic data of related compounds.

properties

Product Name

N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide

Molecular Formula

C18H18ClN5O5S

Molecular Weight

451.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-[2-[(2-methoxy-4-nitrophenyl)carbamothioyl]hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C18H18ClN5O5S/c1-29-15-10-11(24(27)28)6-7-14(15)21-18(30)23-22-17(26)9-8-16(25)20-13-5-3-2-4-12(13)19/h2-7,10H,8-9H2,1H3,(H,20,25)(H,22,26)(H2,21,23,30)

InChI Key

IFCVNIZISSOMNT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NNC(=O)CCC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NNC(=O)CCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide
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N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide
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N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide
Reactant of Route 4
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N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide
Reactant of Route 5
N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide
Reactant of Route 6
N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide

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